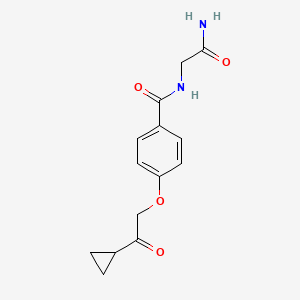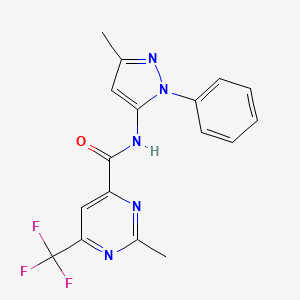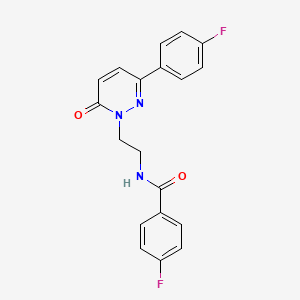
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Activity
Benzamides, characterized by specific ring substituents and heterocyclic amide side chains, have been synthesized and evaluated for their potential antiarrhythmic activities. For instance, derivatives from 2,5-bis(2,2,2-trifluoroethoxy)benzamide have shown significant oral antiarrhythmic activity in mice. These findings underline the potential of benzamide derivatives in developing antiarrhythmic drugs, highlighting the significance of the basicity of the amine nitrogen and the nature of the linkage between the heterocycle and amide nitrogen in determining biological activity (Banitt et al., 1977).
Biological Activity Against Microbial Strains
Research has explored the spectrum of biological activity of benzamide derivatives, including their efficacy against mycobacterial, bacterial, and fungal strains. These compounds have shown comparable or higher biological activity than standard drugs such as isoniazid and fluconazole, emphasizing their potential as therapeutic agents in treating various infections (Imramovský et al., 2011).
Synthetic Methodologies
Studies have also focused on developing efficient synthetic methodologies for benzamide derivatives, which are key intermediates for biologically and medicinally important compounds. For example, an Ir(III)-catalyzed direct C-H amidation/cyclization of benzamides using specific azides has been reported, demonstrating the synthesis of functionalized quinazoline-2,4(1H,3H)-diones. This method highlights the efficiency and regioselectivity of reactions involving benzamides, providing access to significant building blocks for pharmaceutical development (Zhang et al., 2016).
Herbicidal Activity
Another intriguing application of benzamide derivatives lies in their herbicidal activity. Certain benzamides have been identified as active agents against annual and perennial grasses, showcasing potential utility in agriculture for forage legumes, turf grasses, and cultivated crops. This research opens up avenues for the development of new herbicides based on benzamide chemistry (Viste et al., 1970).
Complexation Reactions
The complexation reactions of benzamide derivatives with metal ions have been studied, revealing insights into their chemical properties and potential applications in materials science. Such studies are crucial for understanding the interactions between benzamides and metals, which could lead to applications in catalysis, material synthesis, and environmental remediation (Thangjam & Rajkumari, 2010).
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c15-13(18)7-16-14(19)10-3-5-11(6-4-10)20-8-12(17)9-1-2-9/h3-6,9H,1-2,7-8H2,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENODRIWJPQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)



![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)
![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)
(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)
![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)
![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)
